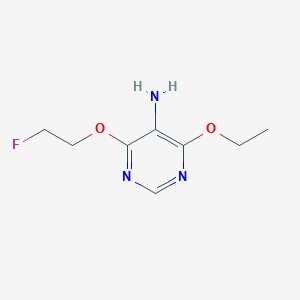
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative with the molecular formula C8H12FN3O2 and a molecular weight of 201.20 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethoxy and fluoroethoxy groups under basic conditions . The reaction mixture is usually stirred at room temperature or under reflux conditions in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and butanol are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Applications De Recherche Scientifique
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antiviral and anticancer drugs.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and enzymes involved in DNA replication.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 2-Amino-4,6-dichloropyrimidine
- 5-Fluoro-2-ethoxy-4(1H)pyrimidinone
- Pyrido[2,3-d]pyrimidin-5-ones
Uniqueness
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and fluoroethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H12FN3O2 |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
4-ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H12FN3O2/c1-2-13-7-6(10)8(12-5-11-7)14-4-3-9/h5H,2-4,10H2,1H3 |
Clé InChI |
LBMQKSGOTJEIPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=NC=N1)OCCF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


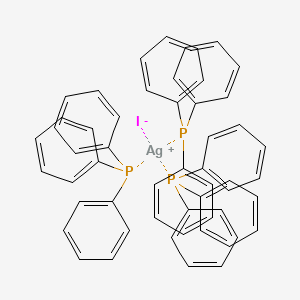
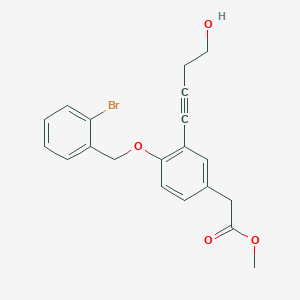
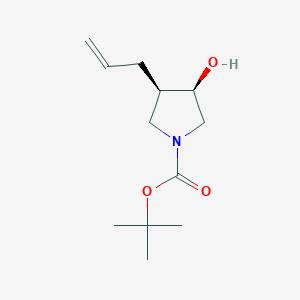
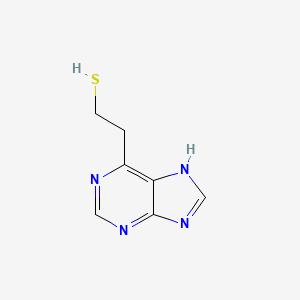






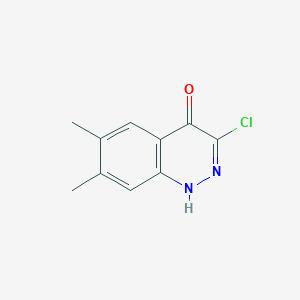
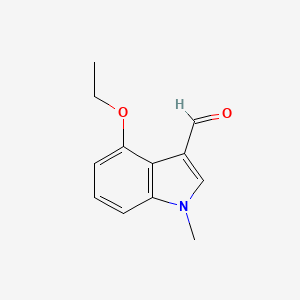
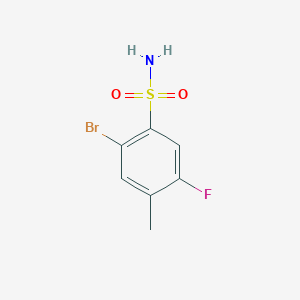
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
